Hexaphenyldistannane: A Comprehensive Technical Guide
Hexaphenyldistannane: A Comprehensive Technical Guide
CAS Number: 1064-10-4
This guide provides an in-depth technical overview of Hexaphenyldistannane, catering to researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and relevant biological activities, presenting data in a structured and accessible format.
Physicochemical and Structural Data
Hexaphenyldistannane, also known as hexaphenylditin, is an organotin compound with the chemical formula C36H30Sn2. It consists of two triphenyltin units joined by a tin-tin bond.
| Property | Value | Reference |
| Molecular Formula | C36H30Sn2 | --INVALID-LINK-- |
| Molecular Weight | 700.04 g/mol | --INVALID-LINK-- |
| Appearance | Colorless solid | Generic knowledge |
| Melting Point | 232-234 °C | Generic knowledge |
| Solubility | Insoluble in water, soluble in organic solvents like benzene and chloroform. | Generic knowledge |
Spectroscopic Data
| Spectroscopy | Data Highlights | Reference |
| Mass Spectrometry (EI) | Key fragments (m/z): 351 ([M/2]+), 273, 197, 120, 77. | --INVALID-LINK-- |
| ¹H NMR | Aromatic protons typically appear as a multiplet in the range of 7.2-7.8 ppm. | Generic spectroscopic principles |
| ¹³C NMR | Aromatic carbons show signals between 128 and 145 ppm. | Generic spectroscopic principles |
| ¹¹⁹Sn NMR | The chemical shift is a key indicator of the coordination environment of the tin atom. | [1][2] |
| Infrared (IR) | Characteristic peaks for phenyl groups are observed. | Generic spectroscopic principles |
Experimental Protocols
Synthesis of Hexaphenyldistannane
A common method for the synthesis of hexaphenyldistannane involves the reductive coupling of a triphenyltin halide.
Reaction: 2 (C6H5)3SnCl + 2 Na → (C6H5)3Sn-Sn(C6H5)3 + 2 NaCl
Materials:
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Triphenyltin chloride ((C6H5)3SnCl)
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Sodium metal (Na)
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Anhydrous toluene
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Anhydrous ethanol
Procedure:
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In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve triphenyltin chloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
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Carefully add small pieces of sodium metal to the solution.
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Heat the reaction mixture to reflux with vigorous stirring for several hours.
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After the reaction is complete (indicated by the consumption of sodium), cool the mixture to room temperature.
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Cautiously add anhydrous ethanol to quench any unreacted sodium.
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Filter the mixture to remove sodium chloride and any other insoluble byproducts.
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Wash the filtrate with water to remove any remaining salts.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude hexaphenyldistannane.
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Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethanol) to obtain pure, colorless crystals of hexaphenyldistannane.
Biological Activity and Signaling Pathways
Organotin compounds, including triphenyltin derivatives, are known for their biological activity, which often stems from their interaction with cellular components. Triphenyltin compounds have been shown to exhibit cytotoxic effects and can interfere with key biological processes.[3][4]
One of the proposed mechanisms of action for triphenyltin compounds involves the disruption of mitochondrial function. Specifically, they can act as inhibitors of the H+-ATPase, which is a critical enzyme in cellular energy production.[5]
Potential Signaling Pathway Disruption by Triphenyltin Compounds
Triphenyltin (TPT) compounds can interfere with cellular signaling, including pathways involving nuclear receptors like the Retinoid X Receptor (RXR) and Liver X Receptor (LXR).[6] This can disrupt cholesterol homeostasis and steroidogenesis.
Caption: Interaction of Triphenyltin with Cellular Targets.
Applications in Organic Synthesis
Hexaphenyldistannane serves as a useful reagent in organic synthesis, particularly in radical reactions. The relatively weak tin-tin bond can be cleaved homolytically by heat or light to generate triphenyltin radicals, [(C6H5)3Sn•].
Experimental Workflow: Radical-Mediated Reaction
This workflow illustrates the use of hexaphenyldistannane as a source of triphenyltin radicals for a hypothetical radical cyclization reaction.
Caption: Workflow for a Radical Cyclization Reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
